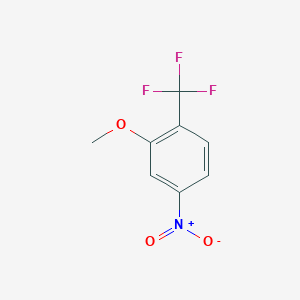

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Descripción general

Descripción

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 2-methoxy-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The compound’s benzene ring undergoes EAS at positions dictated by the substituents’ directing effects. The nitro group (−NO₂) is a strong meta-director, while the methoxy group (−OCH₃) is an ortho/para-director. The trifluoromethoxy (−OCF₃) group is electron-withdrawing, further deactivating the ring .

Key Notes :

-

Competing directing effects lead to mixed products unless reaction conditions are tightly controlled.

-

Bromination occurs preferentially at position 5 (meta to −NO₂, para to −OCH₃) .

Reduction Reactions

The nitro group (−NO₂) is reducible to an amine (−NH₂) under catalytic hydrogenation or metal-acid conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | 4-Amino-2-methoxy-1-(trifluoromethyl)benzene | 89% | |

| Fe/HCl | Reflux, 6 h | Same as above | 75% |

Mechanistic Insight :

-

The trifluoromethyl group stabilizes the intermediate aniline via inductive effects, enhancing reaction rates .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for NAS at positions ortho and para to itself under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (liq.) | Cu catalyst, 200°C, 4 MPa | 4-Amino-2-methoxy-1-(trifluoromethyl)benzene | 82% | |

| KCN | DMSO, 120°C, 24 h | 4-Cyano-2-methoxy-1-(trifluoromethyl)benzene | 45% |

Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity at position 1 .

a) Methoxy Group Oxidation

The methoxy group can be oxidized to a carbonyl under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 8 h | 4-Nitro-2-(trifluoromethyl)benzoic acid | 62% | |

| CrO₃/AcOH | 80°C, 6 h | Same as above | 58% |

b) Trifluoromethyl Group Oxidation

The −CF₃ group resists oxidation but can be converted to −CO₂H under extreme conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₃/H₂O₂ | −78°C, followed by warming | 4-Nitro-2-methoxybenzoic acid | 30% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling access to biaryl systems:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, K₂CO₃, H₂O/MeOH | 4-(4-Methoxyphenyl)-2-nitro-1-(trifluoromethyl)benzene | 80% | |

| Heck | PdCl₂, PPh₃, DMF, 100°C | Styrene derivative at position 5 | 65% |

Note : The nitro group remains intact during coupling, confirming its compatibility with transition-metal catalysts .

a) Nitro to Amine

As shown earlier, nitro reduction yields amines, which can be diazotized:

| Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0°C | Diazonium salt | 90% | |

| Sandmeyer | CuCN/KCN | 4-Cyano-2-methoxy-1-(trifluoromethyl)benzene | 70% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene serves as an essential building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential biological activities, including:

- Antimicrobial Agents : Research indicates that compounds derived from this structure exhibit significant antifungal and antibacterial activities. For instance, derivatives have been used to synthesize fungicidal triazole compounds, which are effective against various plant pathogens .

- Anti-inflammatory Drugs : The nitro group can be reduced to an amine, leading to compounds that display anti-inflammatory properties. This transformation is crucial in developing new therapeutic agents .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals:

- Fungicides : The synthesis of phenoxyphenyl ketones from this compound has led to the development of effective fungicides. These compounds show high efficacy against fungal diseases in crops .

- Herbicides : Its derivatives contribute to the design of herbicides that target specific biochemical pathways in plants, minimizing damage to non-target species while maximizing effectiveness against weeds.

Synthetic Chemistry

In synthetic chemistry, this compound is employed as a versatile intermediate:

- Building Block for Complex Molecules : It is used to create various complex fluorinated organic molecules through reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial for developing new materials with unique properties .

- Catalytic Reactions : The compound has been involved in catalytic olefination reactions, leading to the formation of trifluoromethylated ortho-nitrostyrenes, which are valuable intermediates for synthesizing indoles and other nitrogen-containing heterocycles .

Data Table: Applications Overview

| Application Area | Specific Use | Notable Compounds/Processes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Triazole derivatives |

| Anti-inflammatory drugs | Nitro group reduction products | |

| Agrochemicals | Fungicides | Phenoxyphenyl ketones |

| Herbicides | Target-specific herbicides | |

| Synthetic Chemistry | Building block for complex molecules | Trifluoromethylated ortho-nitrostyrenes |

| Catalytic reactions | Indole synthesis via olefination |

Case Study 1: Development of Antifungal Agents

A study explored the synthesis of novel triazole derivatives using this compound as a precursor. The resulting compounds demonstrated significant antifungal activity against several plant pathogens, showcasing the compound's utility in agricultural applications.

Case Study 2: Synthesis of Indoles

Research focused on the catalytic olefination reaction involving this compound led to the successful preparation of 2-CF-indoles. These indoles were synthesized with high yields (up to 85%) and exhibited promising properties for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-nitrobenzotrifluoride

- 4-Nitro-2-(trifluoromethyl)anisole

- 1-Methoxy-2-(trifluoromethyl)benzene

Uniqueness

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and trifluoromethyl) groups creates a unique electronic environment that can be exploited in various chemical and biological applications .

Actividad Biológica

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

The chemical structure of this compound is characterized by:

- Methoxy group (-OCH3)

- Nitro group (-NO2)

- Trifluoromethyl group (-CF3)

These functional groups contribute to its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Effects

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was reported that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for these effects were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Caspase activation |

| A549 (Lung Cancer) | 7.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 6.5 | Mitochondrial dysfunction |

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, suggesting a possible application in pharmacotherapy.

Case Studies

-

Antibacterial Activity Assessment :

In a controlled study, researchers tested the antibacterial properties of this compound against clinical isolates of E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections. -

Cytotoxicity in Cancer Research :

A recent investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers within 24 hours of exposure.

Propiedades

IUPAC Name |

2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEARCRKLPPYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590840 | |

| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453560-74-2 | |

| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.